2-Methyl-1-(2-phenoxyethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12-11-14-7-8-15(12)9-10-16-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWTMVXBMKLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 2 Phenoxyethyl Piperazine and Its Derivatives
General Synthetic Strategies for Piperazine (B1678402) Derivatives
The piperazine ring is a common motif in a vast number of biologically active molecules. nih.gov Consequently, numerous general synthetic methods have been developed for its construction and functionalization. These strategies can be broadly categorized by how the heterocyclic core is assembled and how substituents are introduced at the nitrogen or carbon atoms.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis can be achieved through various cyclization strategies.
Cyclization of Diamines: A prevalent method involves the reaction of a 1,2-diamine with a reagent containing two electrophilic carbons. For instance, N-(β-hydroxypropyl)ethylenediamine can undergo an intramolecular cyclization to produce 2-methylpiperazine (B152721). iitm.ac.in Another common approach is the reaction of an appropriate diamine with bis(2-chloroethyl)amine. nih.govmdpi.comresearchgate.net
From Amino Acids: Chiral amino acids serve as valuable starting materials for constructing enantiomerically pure C-substituted piperazines. nih.govnih.gov This approach allows for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry. rsc.org
Reductive Cyclization of Dioximes: A newer method involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com
Palladium-Catalyzed Cyclization: Highly substituted piperazines can be synthesized via palladium-catalyzed cyclization reactions that couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org
Once the piperazine core is established, the 2-phenoxyethyl group can be introduced onto one of the nitrogen atoms. This is typically achieved through N-alkylation reactions.
Nucleophilic Substitution: The most direct method is the reaction of the piperazine nitrogen with an alkyl halide, such as 2-phenoxyethyl bromide or chloride. nih.gov This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine acts as the nucleophile. The synthesis of the electrophile can be achieved through various means, for example, by reacting 2-phenoxyethanol (B1175444) with a halogenating agent.
Reductive Amination: An alternative route involves the reductive amination of a piperazine with phenoxyacetaldehyde. nih.gov This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced by a suitable reducing agent like sodium cyanoborohydride.
Epoxide Ring-Opening: The phenoxyethyl moiety can also be introduced by reacting a piperazine with 2-phenoxyoxirane. The nucleophilic piperazine nitrogen attacks one of the epoxide carbons, leading to a ring-opening reaction that forms the desired N-substituted product with a hydroxyl group on the adjacent carbon. nih.gov
Williamson Ether Synthesis: While less direct for this specific moiety, the principles of Williamson ether synthesis can be applied to construct the phenoxyethyl group itself from a precursor already attached to the piperazine ring. For example, reacting 1-(2-chloroethyl)piperazine (B3192190) with phenol (B47542) in the presence of a base.
The synthesis of the 2-phenoxyethyl group itself often starts from 2-phenoxyethanol, which can be prepared by reacting phenol with ethylene (B1197577) oxide. nih.gov This alcohol can then be converted into a more reactive species (e.g., an alkyl halide or sulfonate) for subsequent reaction with the piperazine. Alternatively, esters like 2-phenoxyethyl benzoate (B1203000) can be synthesized by refluxing benzoic acid and 2-phenoxyethanol. nih.gov
For chiral piperazines like 2-methylpiperazine, controlling the stereochemistry is paramount. Enantioselective synthesis aims to produce a single enantiomer.
Use of Chiral Pool: Syntheses can start from readily available chiral molecules, such as amino acids or their derivatives like (R)-(-)-phenylglycinol, to construct the piperazine ring with a defined stereocenter. nih.govrsc.org
Asymmetric Catalysis: Catalytic enantioselective synthesis of piperazines can be achieved through tandem hydroamination and asymmetric transfer hydrogenation reactions. rsc.org Copper-catalyzed asymmetric cyclizative aminoboration has also been developed for synthesizing chiral 2,3-cis-disubstituted piperidines, a strategy with potential application to piperazine synthesis. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.
Crystallization and Separation: For racemic mixtures of 2-methylpiperazine, crystallization techniques can be employed to separate the enantiomers. A process involving the addition of a solvent to a solution of optically active 2-methylpiperazine followed by crystallization can yield the pure enantiomer. google.com
Specific Reaction Pathways for 2-Methyl-1-(2-phenoxyethyl)piperazine Synthesis
A direct and common pathway for synthesizing this compound involves the N-alkylation of 2-methylpiperazine with a suitable 2-phenoxyethyl electrophile.
Step 1: Synthesis of 2-Methylpiperazine 2-Methylpiperazine can be synthesized via several routes. A one-step synthesis involves the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using a semiconductor–zeolite composite catalyst. iitm.ac.in Alternatively, it can be prepared by the debenzylation of 1-benzyl-3-methylpiperazine (B130311) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which proceeds with a near-quantitative yield. chemicalbook.com
Step 2: Synthesis of the 2-Phenoxyethyl Electrophile The 2-phenoxyethyl group is typically introduced using an alkylating agent. A common precursor is 2-phenoxyethanol. nih.gov This alcohol can be converted to 2-phenoxyethyl bromide or chloride by reacting it with an appropriate halogenating agent (e.g., PBr₃ or SOCl₂).
Step 3: Coupling Reaction The final step is the nucleophilic substitution reaction between 2-methylpiperazine and the 2-phenoxyethyl electrophile (e.g., 2-phenoxyethyl bromide). The reaction is typically carried out in a suitable solvent with a base to neutralize the HBr formed. Since 2-methylpiperazine has two nitrogen atoms with different steric environments, the reaction generally favors alkylation at the less hindered N4 position, leading to the desired product, 1-(2-phenoxyethyl)-2-methylpiperazine (assuming standard IUPAC numbering where the methyl group defines position 2).
Table 1: Proposed Synthetic Pathway for this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 2-Methylpiperazine | 2-Phenoxyethyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | This compound |
Optimization of Synthetic Yields and Purity for Academic Research
Optimizing the synthesis of monosubstituted piperazines is crucial for efficient research. Key factors include suppressing the formation of symmetrically disubstituted by-products and ensuring high purity.
Control of Stoichiometry: To favor monosubstitution, the piperazine reagent can be used in excess. Alternatively, a protecting group strategy can be employed where one nitrogen is temporarily blocked. A simplified method involves using a mixture of free piperazine and piperazine dihydrochloride; the protonated form is unreactive, effectively controlling the concentration of the nucleophilic free base and minimizing disubstitution. nih.gov
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact yield and reaction time. Microwave-assisted synthesis has been shown to accelerate reactions and provide comparable yields and purity in significantly shorter times. nih.gov
Purification: Achieving high purity is essential. Common methods include:
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol. nih.gov
Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a standard purification technique.
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.
Purity is typically assessed using techniques like Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
Design and Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs is a cornerstone of medicinal chemistry for exploring structure-activity relationships. For this compound, analogs can be designed by modifying three main parts of the molecule: the phenoxy ring, the ethyl linker, and the substituents on the piperazine core.
Modification of the Phenoxy Ring: Various substituted phenols can be used as starting materials to introduce different functional groups (e.g., methoxy, chloro, fluoro, methyl) onto the aromatic ring. nih.gov This allows for probing the electronic and steric requirements of potential biological targets.
Variation of the Linker: The length of the alkyl chain connecting the piperazine and phenoxy moieties can be varied. For example, using 1,3-dibromopropane (B121459) or 1,4-dibromobutane (B41627) instead of a two-carbon electrophile would result in propyl or butyl linkers, respectively. nih.govfao.org
Modification of the Piperazine Ring:
The methyl group at the C2 position can be replaced with other alkyl or aryl groups by starting with different C-substituted piperazines. nih.govmdpi.com
The second nitrogen atom (N4) can be functionalized, although this is not a feature of the parent compound.
The piperazine ring itself can be replaced with other heterocyclic structures like piperidine, which has been shown to significantly alter biological activity profiles in related compound series. nih.gov
The synthesis of these analogs generally follows the same core principles: formation of the substituted piperazine and subsequent N-alkylation with a suitably modified side chain. For example, new thiazolylhydrazine-piperazine derivatives have been synthesized by reacting a substituted piperazinyl benzaldehyde (B42025) with thiosemicarbazide, followed by cyclization. nih.gov
Table 2: Examples of Synthetic Approaches for Structural Analogs
| Analog Type | Synthetic Strategy | Key Starting Materials |
| Substituted Phenoxy Analogs | N-alkylation of 2-methylpiperazine with a substituted 2-phenoxyethyl halide. | 2-Methylpiperazine, Substituted Phenols (to make the side chain) |
| Varied Alkyl Linker Analogs | N-alkylation of 2-methylpiperazine with ω-bromoalkoxybenzenes. | 2-Methylpiperazine, Phenol, 1,n-Dibromoalkanes |
| C-Substituted Piperazine Analogs | N-alkylation of a different C-substituted piperazine with 2-phenoxyethyl bromide. | Substituted Piperazine, 2-Phenoxyethyl bromide |
| Fused-Ring Analogs | Multi-step synthesis involving Diels-Alder reactions followed by N-alkylation. nih.gov | "Phencyclone", Maleimide, 1,4-Dibromobutane, Arylpiperazines |
Structure Activity Relationship Sar Studies of 2 Methyl 1 2 Phenoxyethyl Piperazine Analogs
Influence of Piperazine (B1678402) Ring Substitution on Biological Activitynih.govmdpi.comnih.gov
The substitution pattern on the piperazine ring is a key determinant of the activity and selectivity of its derivatives. The nitrogen atoms of the piperazine core can be modified to introduce hydrogen bond acceptors and hydrophobic groups, which can significantly alter the molecule's interaction with biological targets. nih.gov
The position of the methyl group on the piperazine ring or adjacent structures has a profound effect on the pharmacological profile, an observation often referred to as the "magic-methyl effect". nih.gov This effect is not merely due to increased lipophilicity but also stems from induced conformational changes that can either lock the molecule into a more bioactive conformation or create steric hindrance at the target receptor. nih.gov
In studies of related piperazine analogs, the steric effect of a methyl group has been shown to be detrimental to binding at certain targets, such as the dopamine (B1211576) transporter (DAT). nih.gov For instance, when comparing 2-methyl-substituted analogs with their 3-methyl counterparts, significant differences in binding affinity can arise. This suggests that the specific placement of the methyl group relative to the rest of the molecule is critical for optimal interaction with a binding site. nih.gov Furthermore, in some series of flavonoid-piperazine hybrids, the introduction of a methyl group at the C-2 position was found to abolish activity against certain cell lines, underscoring the sensitivity of the biological target to substitution patterns. nih.gov
Table 1: Effect of Methyl Substitution on Dopamine Transporter (DAT) Binding Affinity in Phenylpropyl Piperazine Analogs
| Compound/Substitution | Configuration | Relative DAT Binding Affinity | Finding |
|---|---|---|---|
| 2-methyl-substituted analog | (S) | Decreased | The methyl group has an adverse steric effect in DAT binding. nih.gov |
| 2-methyl-substituted analog | (R) | Decreased | The methyl group has an adverse steric effect in DAT binding. nih.gov |
This table is illustrative of the principles of methyl group effects on related piperazine structures.
Modifications to the phenoxyethyl portion of the molecule are crucial for tuning its biological activity. The aromatic ring and the ethyl linker provide a large scaffold for introducing various functional groups that can alter lipophilicity, electronic distribution, and hydrogen-bonding capacity.
SAR studies on structurally similar 4-phenylpiperazines have demonstrated that both the position and the physicochemical character of substituents on the aromatic ring are critical for in vivo activity. nih.gov For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, modifications to the phenyl ring led to significant variations in analgesic activity. The S-(+) enantiomers of these compounds consistently showed stronger activity than their R-(-) counterparts, with the most potent analog being 105 times more powerful than morphine. nih.gov This highlights the stereospecific requirements of the target receptor.
Similarly, attaching different aromatic systems, such as phenothiazine, to the piperazine nitrogen results in compounds with varied antibacterial and antifungal activities, indicating that the nature of the aromatic moiety is a key driver of the biological response spectrum. nih.gov
Table 2: Influence of Phenoxy-like Moiety Substitution on Analgesic Activity
| Compound Series | Key Moiety | Observation | Reference |
|---|---|---|---|
| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | 3-hydroxyphenyl | Substitutions on this moiety significantly impacted analgesic and narcotic antagonist activity. | nih.gov |
| Mono-substituted 4-phenylpiperazines | Substituted Phenyl | The position and character of the aromatic substituent were critical for effects on the dopaminergic system. | nih.gov |
The two-carbon ethyl linker between the piperazine and phenoxy groups is another critical element for optimization. Altering the length of this alkyl chain or introducing or moving heteroatoms within it can dramatically affect the molecule's conformational flexibility and its ability to adopt the optimal geometry for receptor binding.
In studies of nucleozin (B1677030) analogs, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) group, which effectively alters the linker and heteroatom arrangement, led to a significant loss of anti-influenza activity. plos.org This suggests that the conformational constraint provided by the piperazine ring is essential for maintaining the bioactive conformation. The distance between the nitrogen atoms is a key parameter, and the piperazine scaffold appears to provide the ideal spacing for this particular target. plos.org The synthesis of related compounds often involves reacting the piperazine core with precursors like 3-(4-chlorobutyl)-1H-indole, where the four-carbon chain defines the linker length, further illustrating the modularity and importance of this structural component. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modelingwu.ac.th
QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activity. nih.gov For piperazine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their potency and selectivity. mdpi.com
In a representative QSAR study on a series of piperazine derivatives, several molecular descriptors were found to be significantly correlated with inhibitory activity. mdpi.com These included:
Electronic Descriptors: Lowest unoccupied molecular orbital energy (E-LUMO) and electrophilicity index (ω).
Steric/Topological Descriptors: Molar refractivity (MR) and topological polar surface area (PSA).
Physicochemical Descriptors: Aqueous solubility (Log S) and refractive index (n).
The resulting QSAR models, often developed using Multiple Linear Regression (MLR), can be expressed as equations that predict biological activity (e.g., pIC₅₀) based on these descriptors. mdpi.com A statistically significant model is characterized by a high coefficient of determination (R²) and a low p-value, indicating its predictive power. mdpi.comwu.ac.th Such models serve as effective screening tools to prioritize the synthesis of novel analogs with enhanced potency. nih.govnih.gov
Table 3: Key Descriptors in QSAR Models for Piperazine Derivatives
| Descriptor Type | Example Descriptor | Significance | Reference |
|---|---|---|---|
| Electronic | E-LUMO | Relates to the molecule's ability to accept electrons. | mdpi.com |
| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule. | mdpi.com |
| Topological | Polar Surface Area (PSA) | Important for membrane permeability and drug transport. | mdpi.com |
| Lipophilicity | Log S | Influences solubility and absorption. | mdpi.com |
Conformational Analysis and Bioactive Conformations in SARemory.edu
The biological activity of a flexible molecule like 2-Methyl-1-(2-phenoxyethyl)piperazine is dependent on the specific three-dimensional conformation it adopts when binding to its target. Conformational analysis is therefore a cornerstone of SAR studies, aiming to identify this "bioactive conformation."
Various computational and experimental techniques are employed to explore the conformational space of a molecule. Computational methods like stochastic proximity embedding (SPE) and algorithms within software packages such as Catalyst and MOE are used to generate a diverse range of low-energy conformers. nih.gov The goal is to ensure that the generated set of structures includes the one relevant for biological activity.
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide data on the average conformation of a molecule in solution. By combining this experimental data with computational force-field-based searches, a more accurate picture of the molecule's conformational preferences can be constructed. Understanding the relationship between conformations in the solid-state (from X-ray crystallography), in solution (from NMR), and in the protein-bound state is crucial for designing new analogs. Theoretical calculations can help determine the minimal structural requirements needed for the desired biological response, guiding the synthesis of more potent and selective compounds. nih.gov
Computational and in Silico Approaches in the Research of 2 Methyl 1 2 Phenoxyethyl Piperazine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In studies of analogs, such as N-methyl-piperazine chalcones, molecular docking simulations have been instrumental in elucidating their binding interactions with enzymes like monoamine oxidase-B (MAO-B). For instance, a docking simulation of a 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (B49325) derivative revealed a low binding energy of -11.6 kcal/mol with MAO-B, indicating a strong and favorable interaction. mdpi.com The simulation detailed multiple hydrogen bonds and π-π stacking interactions, which are crucial for the inhibitory activity of the compound. mdpi.com Such analyses are vital for understanding the structure-activity relationships (SAR) that govern the efficacy of these molecules.
A critical aspect of molecular docking is the detailed analysis of the receptor's binding site. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For piperazine (B1678402) derivatives, identifying these key interactions is fundamental to designing more selective and potent inhibitors.
For example, in the design of T-type calcium channel blockers, ligand-based drug design approaches were used for 2-hydroxy-3-phenoxypropyl piperazine derivatives. nih.gov This process inherently relies on an understanding of the receptor's binding site to guide the synthesis of compounds with improved activity. Similarly, research on dopaminergic ligands involving 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines proposed two possible docking orientations, with the more stable one forming a salt bridge with an aspartate residue (Asp114) in the dopamine (B1211576) D2 receptor.
Profiling the interactions between a ligand and a protein provides a comprehensive picture of the binding event. This includes mapping all significant intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
In the case of N-methyl-piperazine chalcone inhibitors of MAO-B, the interaction profile of the most potent compounds was characterized by specific hydrogen bonds and π-π interactions within the enzyme's active site. mdpi.com This detailed profiling allows researchers to understand why certain derivatives exhibit higher potency and selectivity, guiding further optimization of the lead compound.
Molecular Dynamics Simulations for Conformational Studies and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a ligand and the stability of the ligand-protein complex.
For dopaminergic ligands based on a piperazine scaffold, MD simulations were performed on the most active compound to establish its mode of interaction and the stability of its binding to the D2 dopamine receptor. Such simulations can reveal how the ligand and protein adapt to each other upon binding and can confirm the stability of the interactions predicted by molecular docking.
The following table summarizes findings from a study on dopaminergic piperazine derivatives, highlighting the stability of the ligand-receptor complex.
| Compound | Target Receptor | Key Interaction | Simulation Stability |
| Ligand 25 | D2 DAR | Salt bridge with Asp114 | Stable interaction confirmed |
Quantum Chemical Calculations for Electronic Structure Analysis
De Novo Design and Virtual Screening of Novel 2-Methyl-1-(2-phenoxyethyl)piperazine Analogs
De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
In the development of radiation countermeasures, in silico screening of the ZINC database identified several compounds containing a 1-(2-hydroxyethyl)piperazine moiety as having potential radioprotective effects. nih.gov This initial virtual screening was followed by the synthesis and biological evaluation of these derivatives, demonstrating the power of computational methods in identifying promising new drug candidates. nih.gov
The table below presents data from a study on the design of new piperazine derivatives, showcasing the success of virtual screening in identifying potent compounds.
| Compound Series | Screening Method | Identified Property | Outcome |
| 1-(2-hydroxyethyl)piperazine derivatives | In silico screening (ZINC database) | Radioprotective effects | Identification of lead compounds for further development nih.gov |
Analytical Research Methods for 2 Methyl 1 2 Phenoxyethyl Piperazine and Its Metabolites
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the separation and quantification of 2-Methyl-1-(2-phenoxyethyl)piperazine and its potential metabolites from complex matrices. The selection of a specific technique depends on the sample type, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. For this compound, a reverse-phase HPLC method would be the most common approach. This method separates compounds based on their hydrophobicity.
A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is a non-polar column, and a polar mobile phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (such as ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the parent compound from its more polar metabolites.
Detection is commonly achieved using a UV detector, as the phenoxy group in the molecule will absorb UV light. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations. In cases where the parent compound lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection.
Table 1: Illustrative HPLC Parameters for the Analysis of Arylpiperazine Derivatives
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. For this compound, its volatility would need to be assessed to determine if derivatization is necessary.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A common stationary phase for the analysis of amine-containing compounds is a mid-polarity phase like a 5% phenyl-methylpolysiloxane.
Detection is most commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for more definitive identification. Quantitative analysis is achieved by comparing the peak area of the analyte to that of an internal standard.
Table 2: Representative GC Parameters for the Analysis of Piperazine Derivatives
| Parameter | Example Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 20:1) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This method is particularly well-suited for the analysis of this compound and its metabolites in complex biological matrices such as plasma and urine, even at very low concentrations.
The HPLC component separates the compounds as described in section 6.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+.
In the tandem mass spectrometer, the precursor ion (the protonated molecule) is selected and then fragmented to produce characteristic product ions. The specific transitions from precursor to product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces background noise. This allows for the accurate quantification of the analyte even in the presence of interfering substances.
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Example Condition |
| LC System | UHPLC with a C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z corresponding to [M+H]+ of the parent compound |
| Product Ions (Q3) | Characteristic fragment ions |
| Collision Energy | Optimized for each transition |
Note: The specific m/z values and collision energies would need to be determined experimentally for this compound and its metabolites.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like this compound and for the assessment of their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.
In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would provide detailed information about the connectivity of the atoms. For this compound, one would expect to see distinct signals for the protons on the piperazine ring, the methyl group, the ethyl bridge, and the phenoxy group. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, aromatic, attached to a heteroatom).
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (phenoxy) | 6.8 - 7.3 | Multiplet |
| -OCH₂- | ~ 4.1 | Triplet |
| -NCH₂- (ethyl) | ~ 2.8 | Triplet |
| Piperazine ring | 2.4 - 3.0 | Multiplets |
| -CH- (piperazine) | ~ 2.6 | Multiplet |
| -CH₃ | ~ 1.1 | Doublet |
Note: These are predicted values based on the structure and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different bonds.
Key expected vibrational modes would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching of the ether linkage, and C-N stretching of the piperazine ring. The absence of certain bands, such as an O-H or N-H stretch (for a secondary amine), can also provide important structural information, confirming the N-substitution pattern of the piperazine ring.
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2800 - 3000 |
| C-O stretch (ether) | 1200 - 1250 |
| C-N stretch (amine) | 1000 - 1250 |
| Aromatic C=C bend | 1450 - 1600 |
Note: These are expected ranges for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation patterns observed in a mass spectrum provide a virtual fingerprint of a molecule, allowing for its identification and structural elucidation. For this compound, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary method for its characterization. researchgate.netresearchgate.net
Upon electron ionization (EI), the this compound molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Key fragmentation pathways for piperazine derivatives typically involve cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms. researchgate.netnih.gov
The fragmentation of this compound is anticipated to produce several key ions. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. whitman.edu This could lead to the loss of a methyl radical from the 2-position of the piperazine ring or cleavage of the ethylphenoxy group.
Another significant fragmentation pathway would likely involve the cleavage of the bond between the ethyl group and the piperazine nitrogen, as well as the ether bond in the phenoxyethyl side chain. The presence of the phenoxy group would likely lead to the formation of a stable phenoxy radical or a phenol (B47542) cation.
Based on the general fragmentation patterns of related piperazine and phenoxy compounds, the following table outlines the expected major fragment ions for this compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 234 | [C14H22N2O]+• | Molecular Ion (M+) |
| 219 | [C13H19N2O]+ | Loss of a methyl radical (•CH3) from the piperazine ring. |
| 135 | [C8H11O]+ | Cleavage of the N-CH2 bond, forming the phenoxyethyl cation. |
| 121 | [C7H5O]+ | Cleavage of the ether bond, resulting in a phenoxy cation. |
| 99 | [C6H13N2]+ | Cleavage of the bond between the piperazine ring and the ethyl group. |
| 91 | [C6H5O]+ | Formation of the phenoxy radical cation. researchgate.net |
| 70 | [C4H8N]+ | Characteristic fragment from the cleavage of the piperazine ring. |
It is important to note that the relative abundances of these ions would depend on the ionization energy and the specific instrumentation used.
Advanced Analytical Techniques for Complex Research Matrices
The analysis of this compound and its metabolites in complex biological matrices, such as blood, urine, or wastewater, requires highly sensitive and selective analytical methods. nih.govresearchgate.netmonash.edu Advanced techniques are necessary to overcome matrix effects and detect trace amounts of the target analytes. scienceasia.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govnih.gov The separation capabilities of liquid chromatography are combined with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, a reversed-phase LC method would likely be employed for separation. The subsequent MS/MS analysis, often using a triple quadrupole mass spectrometer, would involve selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce specific product ions. This process, known as selected reaction monitoring (SRM), provides excellent specificity and allows for quantification at very low levels. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution. This allows for the determination of the elemental composition of the parent compound and its metabolites, aiding in their identification, especially when reference standards are not available. nih.gov LC coupled with HRMS (LC-HRMS) is particularly valuable for metabolite profiling studies in complex matrices. researchgate.net
Metabolite Identification: The metabolism of this compound in biological systems is expected to follow common drug metabolism pathways. wikipedia.orgmhmedical.comsigmaaldrich.com Phase I metabolism would likely involve oxidation reactions, such as hydroxylation of the phenyl ring, N-dealkylation, and oxidation of the piperazine ring. Phase II metabolism would involve the conjugation of these Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion. wikipedia.org The identification of these metabolites is crucial for understanding the pharmacokinetic and toxicological profile of the parent compound. Advanced analytical techniques like LC-HRMS are instrumental in identifying and structurally characterizing these metabolites. nih.gov
Interactive Data Table: Potential Metabolites of this compound and Analytical Approaches
| Potential Metabolite | Metabolic Pathway | Analytical Technique for Identification |
| Hydroxylated-2-Methyl-1-(2-phenoxyethyl)piperazine | Phase I: Aromatic Hydroxylation | LC-HRMS |
| N-dealkylated piperazine | Phase I: N-dealkylation | LC-MS/MS, GC-MS |
| Piperazine ring-opened metabolites | Phase I: Oxidation | LC-HRMS |
| Glucuronide or Sulfate Conjugates | Phase II: Conjugation | LC-MS/MS |
The analysis of these metabolites in complex matrices like wastewater is also an important application of these advanced techniques for environmental monitoring and assessing drug consumption trends in populations. researchgate.netmonash.edu
Future Directions and Research Gaps in 2 Methyl 1 2 Phenoxyethyl Piperazine Studies
Exploration of Novel Biological Targets for Piperazine (B1678402) Scaffolds
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous drugs with a wide array of therapeutic applications. rsc.orgnih.gov Its prevalence is due to favorable characteristics like solubility, basicity, and versatile chemical reactivity. nih.gov While historically targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes, the exploration for new applications for piperazine derivatives is ongoing. rsc.org Future research is now expanding to novel and less-explored biological targets.
A significant area of emerging research is the modulation of protein-protein interactions (PPIs), which are crucial to many cellular functions and whose dysregulation is linked to diseases like cancer and neurodegenerative disorders. The structural flexibility of piperazine derivatives makes them promising candidates for designing PPI inhibitors. Another key area is the targeting of epigenetic modulators, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs), which are important targets in oncology. The piperazine ring can act as a scaffold to correctly position the necessary chemical groups for effective and selective inhibition of these enzymes.
In the central nervous system (CNS), while piperazine derivatives have a history in antipsychotic and antidepressant medications, new research is targeting neuroinflammation, neurodegeneration, and cognitive enhancement. researchgate.net This includes focusing on enzymes like monoamine oxidase B (MAO-B) and receptors involved in synaptic plasticity. Furthermore, researchers are designing novel piperazine derivatives to act as antagonists for specific receptor subtypes, such as the GluN2B-containing N-methyl-d-aspartate receptors (NMDARs) which are implicated in various neuropsychiatric disorders. acs.org Other research has explored the development of piperazine derivatives as CCR5 antagonists for potential anti-HIV treatments and as tubulin polymerization inhibitors for cancer therapy. nih.govtandfonline.com
Table 1: Investigational Applications of Piperazine Derivatives
| Target Class/Molecule | Therapeutic Area | Rationale for Piperazine Scaffolds |
|---|---|---|
| Protein-Protein Interactions (PPIs) | Oncology, Neurodegenerative Diseases | Flexible scaffold suitable for designing inhibitors. |
| Epigenetic Modulators (e.g., HDACs, HMTs) | Oncology, Inflammatory Diseases | Serves as a core structure for selective enzyme inhibition. |
| Novel CNS Targets (e.g., MAO-B, GluN2B) | Neurodegenerative & Psychiatric Disorders | Proven ability of some derivatives to cross the blood-brain barrier. acs.org |
| CCR5 Receptor | Anti-HIV | Potential to block viral entry into host cells. nih.gov |
| Tubulin Polymerization | Anticancer | Inhibition of microtubule formation in cancer cells. tandfonline.com |
| P-glycoprotein (P-gp) | Oncology (Multi-drug resistance) | Modulation of efflux pumps to enhance chemotherapy efficacy. nih.gov |
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of diverse and complex analogs of compounds like 2-methyl-1-(2-phenoxyethyl)piperazine is vital for detailed structure-activity relationship (SAR) studies. While many piperazine-containing drugs have substitutions only at the nitrogen positions, recent advances have focused on the C–H functionalization of the carbon atoms in the piperazine ring. nsf.govmdpi.com
Key areas of development include:
Asymmetric Synthesis: This is crucial for creating enantiomerically pure compounds, as the stereochemistry of substituents on the piperazine ring can significantly impact biological activity. mdpi.com
Modern Synthetic Methodologies: Techniques like photoredox catalysis are being used as a milder and more environmentally friendly alternative to traditional methods for C-H functionalization. nsf.govmdpi.com Flow chemistry and microwave-assisted organic synthesis (MAOS) are also being employed to speed up the creation of piperazine libraries. organic-chemistry.org
Late-Stage Functionalization (LSF): This approach allows for the introduction of chemical diversity late in the synthetic sequence, enabling the rapid generation of numerous analogs for screening. nsf.gov
These advanced synthetic methods provide new ways to create a wide range of piperazine derivatives, expanding their potential applications in medicinal chemistry. mdpi.com
Table 2: Advanced Synthetic Strategies for Piperazine Analogs
| Synthetic Strategy | Key Advantages | Application to Piperazine Analogs |
|---|---|---|
| Asymmetric Synthesis | Provides access to specific stereoisomers. mdpi.com | Controls the 3D arrangement of atoms, which is often critical for biological activity. |
| Photoredox Catalysis | Offers mild and green reaction conditions. nsf.govmdpi.com | Enables direct C-H functionalization of the piperazine ring. nsf.gov |
| Flow Chemistry | Improves safety, scalability, and reaction control. organic-chemistry.org | Allows for the rapid and efficient production of piperazine libraries. |
| Late-Stage Functionalization (LSF) | Allows for rapid diversification of complex molecules. nsf.gov | Facilitates the introduction of various functional groups to fine-tune properties. |
Integration of Multi-omics Data with Pharmacological Insights
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with traditional pharmacological studies offers a deeper understanding of the mechanisms of action of piperazine derivatives. By analyzing how these compounds affect gene expression, protein levels, and metabolic profiles, researchers can identify the specific cellular pathways they modulate. mdpi.com
This integrated approach can:
Confirm the intended mechanism of action.
Reveal potential off-target effects.
Identify biomarkers for drug efficacy or toxicity.
Facilitate a personalized medicine approach by linking genetic variations to drug responses.
Analyzing this complex data requires advanced bioinformatics tools to guide the optimization of lead compounds and design safer, more effective therapies. mdpi.com
Harnessing Artificial Intelligence and Machine Learning in Drug Discovery for Piperazine Derivatives
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.govaccscience.com For piperazine derivatives, these technologies can be applied throughout the development pipeline.
Key applications include:
De Novo Design: Generative AI models can create novel piperazine structures with desired pharmacological properties from scratch. nih.govaccscience.com
Predictive Modeling: Machine learning, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity, physicochemical properties, and pharmacokinetic profiles of new analogs. nih.gov This allows for the virtual screening of large libraries to prioritize candidates for synthesis. nih.gov
Data Analysis: AI can analyze large datasets from high-throughput screening and multi-omics studies to uncover complex patterns, helping to clarify mechanisms of action and identify biomarkers. mdpi.comastrazeneca.com
Safety Assessment: AI-powered tools can predict potential drug-drug interactions and adverse reactions, contributing to the development of safer medications. nih.gov
By integrating AI and ML, researchers can accelerate the design and development of the next generation of piperazine-based therapeutics. astrazeneca.com
Table 3: Applications of AI and Machine Learning in Piperazine Derivative Discovery
| AI/ML Application | Description | Impact on Piperazine Drug Discovery |
|---|---|---|
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. nih.gov | Designs new piperazine derivatives with potentially enhanced efficacy and selectivity. |
| QSAR Modeling | Predicts biological activity and pharmacokinetic properties. nih.gov | Enables virtual screening and prioritization of promising piperazine analogs. |
| Big Data Analysis | Identifies complex patterns in high-throughput screening and multi-omics data. mdpi.com | Helps to elucidate mechanisms of action and identify potential biomarkers. |
| Predictive Toxicology | Forecasts potential adverse reactions and drug-drug interactions. nih.gov | Aids in the development of safer piperazine-based therapies. |
Q & A
Q. What are the standard synthetic routes for 2-methyl-1-(2-phenoxyethyl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized using a base like triethylamine to neutralize HCl byproducts in solvents such as dichloromethane or chloroform at room temperature . Modifications, such as introducing phenoxyethyl groups, may require coupling agents like EDCI (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) followed by reductions with aluminum hydrides (e.g., LiAlH4) to achieve desired intermediates . Optimizing parameters like solvent polarity (DMF vs. DMSO), reaction time (6–24 hours), and temperature (0°C to reflux) is critical for yields >70% .
Q. How is structural characterization performed for this compound?
Spectroscopic methods are essential:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at C2, phenoxyethyl chain). Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), while piperazine methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and ether C-O (1100–1200 cm⁻¹) validate the phenoxyethyl linkage .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (C₁₃H₂₀N₂O, m/z 220.3) .
Q. What are the recommended safety protocols for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Static discharge must be mitigated during transfers .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like GPCRs or serotonin receptors. For example:
- Receptor binding : The phenoxyethyl group may occupy hydrophobic pockets in 5-HT₁A receptors, while the methyl-piperazine moiety forms hydrogen bonds .
- ADMET predictions : Tools like SwissADME estimate logP (~2.5) and bioavailability scores (>0.55), suggesting CNS permeability but potential hepatic metabolism .
Q. What strategies resolve contradictions in reported biological data (e.g., antipsychotic vs. no activity)?
Discrepancies arise from assay variations:
- In vitro vs. in vivo : In vitro receptor binding (e.g., Ki < 100 nM for dopamine D₂) may not translate to in vivo efficacy due to pharmacokinetic limitations .
- Phenotypic assays : Use functional assays (cAMP inhibition, calcium flux) alongside binding studies to confirm mechanistic relevance .
- Structural analogs : Compare with derivatives like 1-(2-fluorobenzyl)-2-methylpiperazine to isolate substituent effects .
Q. How can reaction pathways be optimized for enantioselective synthesis?
Chiral catalysts (e.g., BINAP-Pd complexes) enable asymmetric synthesis. For instance:
- Buchwald-Hartwig coupling : Achieves enantiomeric excess (ee) >90% using (R)-BINAP with Pd(OAc)₂ in toluene at 80°C .
- Chiral resolution : Diastereomeric salts with tartaric acid separate enantiomers, validated by chiral HPLC (Chiralpak AD-H column) .
Methodological Guidance
- Contradictory Data Analysis : Use meta-analysis frameworks (e.g., RevMan) to aggregate results across studies, adjusting for assay sensitivity and sample size .
- Synthetic Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via flash chromatography (gradient elution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
